2,3-Dimethylbutane-1-thiol
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Overview
Description
2,3-Dimethylbutane-1-thiol is an organic compound with the molecular formula C6H14S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). This compound is a derivative of 2,3-dimethylbutane, where one of the hydrogen atoms is replaced by a thiol group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutane with a sulfur source. For instance, the reaction of 2,3-dimethylbutane with thiourea followed by hydrolysis can yield this compound . Another method involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or potassium thioacetate (CH3COSK) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides (R-S-S-R) using oxidizing agents like iodine (I2) or bromine (Br2).
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group (-SH) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2), bromine (Br2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium hydrosulfide (NaSH), potassium thioacetate (CH3COSK)
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Various substituted thiols depending on the nucleophile used
Scientific Research Applications
2,3-Dimethylbutane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-dimethylbutane-1-thiol exerts its effects involves the reactivity of the thiol group (-SH). Thiols can form disulfide bonds (R-S-S-R) through oxidation, which is crucial in stabilizing the three-dimensional structure of proteins . The thiol group can also act as a nucleophile, participating in various substitution reactions . These properties make thiols essential in both chemical and biological processes.
Comparison with Similar Compounds
2,3-Dimethylbutane-1-thiol can be compared with other similar thiols and branched alkanes:
Similar Compounds: Ethanethiol (C2H5SH), propanethiol (C3H7SH), butanethiol (C4H9SH).
Uniqueness: The presence of two methyl groups on the butane backbone makes this compound unique in terms of its steric and electronic properties.
Properties
Molecular Formula |
C6H14S |
---|---|
Molecular Weight |
118.24 g/mol |
IUPAC Name |
2,3-dimethylbutane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 |
InChI Key |
JDPIZXUTVCCVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CS |
Origin of Product |
United States |
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